Cas no 1372867-03-2 ((1r)-1-(3-Methylcyclopentyl)ethan-1-amine)

(1r)-1-(3-Methylcyclopentyl)ethan-1-amine is a chiral amine compound featuring a stereocenter at the 1-position of the ethylamine group and a 3-methylcyclopentyl substituent. Its defined stereochemistry makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective control. The cyclopentyl backbone contributes to conformational rigidity, enhancing selectivity in target interactions. This compound is typically utilized in the preparation of biologically active molecules, where its structural features can influence binding affinity and metabolic stability. High-purity grades are available for research and industrial applications, ensuring reproducibility in synthetic routes. Proper handling under inert conditions is recommended due to its amine functionality.
(1r)-1-(3-Methylcyclopentyl)ethan-1-amine structure
1372867-03-2 structure
Product name:(1r)-1-(3-Methylcyclopentyl)ethan-1-amine
CAS No:1372867-03-2
MF:C8H17N
MW:127.22728228569
MDL:MFCD21198038
CID:5617733
PubChem ID:79005401

(1r)-1-(3-Methylcyclopentyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanemethanamine, α,3-dimethyl-, (αR)-
    • 1372867-03-2
    • AKOS017528208
    • EN300-2960484
    • CS-0266900
    • (1r)-1-(3-Methylcyclopentyl)ethan-1-amine
    • MDL: MFCD21198038
    • Inchi: 1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m1/s1
    • InChI Key: BOHGLGLBRBQCPO-ZUEIMRROSA-N
    • SMILES: N[C@H](C)C1CCC(C)C1

Computed Properties

  • Exact Mass: 127.136099547g/mol
  • Monoisotopic Mass: 127.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 90.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.859±0.06 g/cm3(Predicted)
  • Boiling Point: 163.7±8.0 °C(Predicted)
  • pka: 10.74±0.29(Predicted)

(1r)-1-(3-Methylcyclopentyl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2960484-5.0g
(1R)-1-(3-methylcyclopentyl)ethan-1-amine
1372867-03-2 95.0%
5.0g
$3273.0 2025-03-19
Enamine
EN300-2960484-0.25g
(1R)-1-(3-methylcyclopentyl)ethan-1-amine
1372867-03-2 95.0%
0.25g
$1038.0 2025-03-19
Enamine
EN300-2960484-0.5g
(1R)-1-(3-methylcyclopentyl)ethan-1-amine
1372867-03-2 95.0%
0.5g
$1084.0 2025-03-19
Enamine
EN300-2960484-1.0g
(1R)-1-(3-methylcyclopentyl)ethan-1-amine
1372867-03-2 95.0%
1.0g
$1129.0 2025-03-19
Enamine
EN300-2960484-5g
(1R)-1-(3-methylcyclopentyl)ethan-1-amine
1372867-03-2
5g
$3273.0 2023-09-06
Enamine
EN300-2960484-0.05g
(1R)-1-(3-methylcyclopentyl)ethan-1-amine
1372867-03-2 95.0%
0.05g
$948.0 2025-03-19
Enamine
EN300-2960484-0.1g
(1R)-1-(3-methylcyclopentyl)ethan-1-amine
1372867-03-2 95.0%
0.1g
$993.0 2025-03-19
Enamine
EN300-2960484-2.5g
(1R)-1-(3-methylcyclopentyl)ethan-1-amine
1372867-03-2 95.0%
2.5g
$2211.0 2025-03-19
Enamine
EN300-2960484-10.0g
(1R)-1-(3-methylcyclopentyl)ethan-1-amine
1372867-03-2 95.0%
10.0g
$4852.0 2025-03-19
Enamine
EN300-2960484-10g
(1R)-1-(3-methylcyclopentyl)ethan-1-amine
1372867-03-2
10g
$4852.0 2023-09-06

Additional information on (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

Chemical Profile of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine and CAS No. 1372867-03-2

(1R)-1-(3-Methylcyclopentyl)ethan-1-amine, identified by the CAS number 1372867-03-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The stereochemical configuration at the chiral center, specifically the (1R) configuration, plays a crucial role in determining its biological activity and interaction with biological targets.

The structural motif of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine consists of a cyclopentyl ring substituted with a methyl group at the 3-position, linked to an ethylamine moiety through a chiral carbon. This specific arrangement contributes to the compound's distinct physicochemical properties, including solubility, lipophilicity, and metabolic stability. These attributes are critical factors in drug design, as they influence how the molecule behaves within biological systems and its potential for absorption, distribution, metabolism, and excretion (ADME).

In recent years, there has been growing interest in exploring the pharmacological potential of cycloalkylamine derivatives. The presence of the cyclopentyl ring in (1R)-1-(3-Methylcyclopentyl)ethan-1-amine imparts a degree of rigidity to the molecular structure, which can enhance binding affinity to biological targets. This feature has been leveraged in the design of molecules targeting neurological disorders, where precise stereoelectronic interactions are often essential for efficacy.

One of the most compelling aspects of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine is its potential role as a building block in the synthesis of more complex pharmacophores. Researchers have utilized this compound as a precursor in the development of novel scaffolds that exhibit promising biological activity. For instance, derivatives of this molecule have been investigated for their potential as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These receptors are implicated in a wide range of neurological conditions, making such modulators highly relevant for therapeutic intervention.

The stereochemistry of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine is particularly noteworthy, as enantiomeric differences can significantly impact biological activity. The (1R) configuration has been shown to confer specific interactions with biological targets, often leading to enhanced efficacy or selectivity compared to its enantiomer. This principle is well-documented in the literature and underscores the importance of stereochemical control in drug development. The synthesis of this compound typically involves chiral resolution or asymmetric synthesis techniques to ensure high enantiomeric purity.

Recent advancements in computational chemistry have further enhanced our understanding of how molecules like (1R)-1-(3-Methylcyclopentyl)ethan-1-amine interact with biological targets. Molecular modeling studies have revealed insights into the binding modes of this compound at various receptors, providing a rational basis for structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds and improving their pharmacological profiles before moving into preclinical and clinical development.

The pharmacokinetic properties of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine are also subjects of interest. Preliminary data suggest that this compound exhibits favorable metabolic stability, making it a promising candidate for further development. Metabolic stability is a key factor in drug design, as it determines how long a drug remains active within the body and influences dosing regimens. Additionally, studies on its excretion pathways provide valuable information for predicting potential drug-drug interactions.

In conclusion, (1R)-1-(3-Methylcyclopentyl)ethan-1-amine (CAS No. 1372867-03-2) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features, coupled with its favorable pharmacokinetic properties, make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development efforts aimed at addressing various therapeutic challenges.

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